![molecular formula C15H20N2O6S B2614906 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide CAS No. 900006-61-3](/img/structure/B2614906.png)

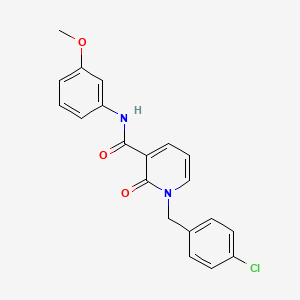

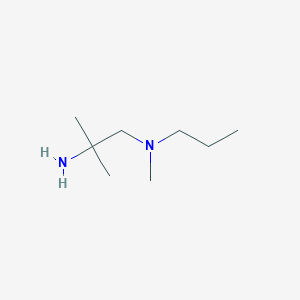

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

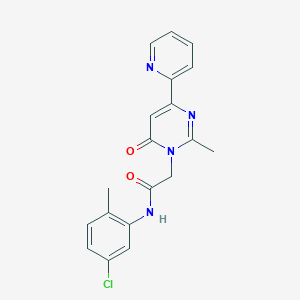

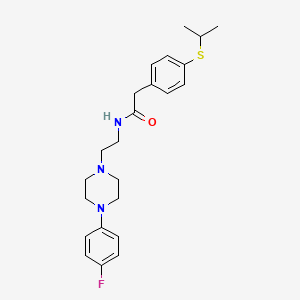

Synthesis and Characterization in Metal Complexes

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide has been utilized in the synthesis and characterization of vic-dioxime ligands and their metal complexes. These ligands, containing heteroatoms like N and O, are prepared from chloroglyoxime derivatives and coordinate with metals like Co(II), Ni(II), Cu(II), and Zn(II). Their coordination with metal ions and the resulting structures have been extensively studied using techniques like elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis (t.g.a.), and spectroscopy (Canpolat & Kaya, 2004).

Biofilm Inhibition and Cytotoxicity

This compound has also been studied for its potential in inhibiting bacterial biofilms and its cytotoxicity. In research focusing on derivatives synthesized from 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride, certain derivatives exhibited notable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with a mild cytotoxicity profile (Abbasi et al., 2020).

Synthetic Intermediate Applications

The compound has been acknowledged for its role as a bifunctional synthetic intermediate, finding use in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis has been optimized for improved yield and reduced reaction time, showing its practical utility in organic synthesis (Zhang Feng-bao, 2006).

Transition Metal Complex Synthesis

Another study focused on synthesizing a soluble vic-dioxime and its complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized in detail, contributing to understanding the binding properties and structural features of such compounds (Canpolat & Kaya, 2004).

Versatility in Secondary Amine Synthesis

The versatility of 4-nitrobenzenesulfonamides, a category that includes N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide, in the preparation of secondary amines has been demonstrated. These compounds undergo alkylation to yield N-alkylated sulfonamides and can be efficiently deprotected, offering a flexible pathway in organic synthesis (Fukuyama, Jow, & Cheung, 1995).

Propiedades

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c18-17(19)12-4-6-14(7-5-12)24(20,21)16-10-13-11-22-15(23-13)8-2-1-3-9-15/h4-7,13,16H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQHLVGNNWGJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2614829.png)

![Tert-butyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B2614830.png)

![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)